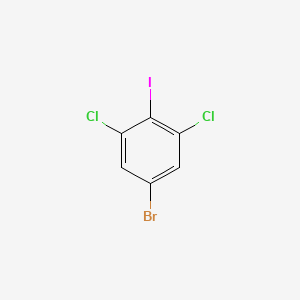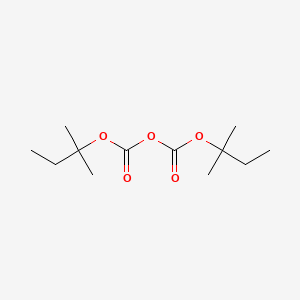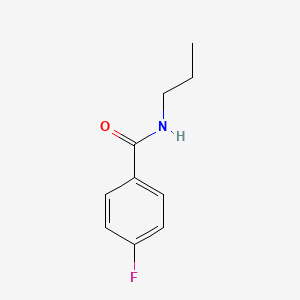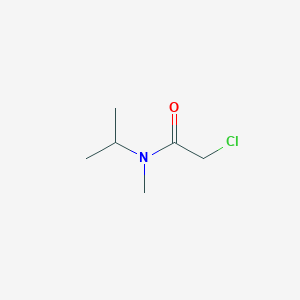
Pivalaldehyde oxime
描述
准备方法
Synthetic Routes and Reaction Conditions: Pivalaldehyde oxime can be synthesized through the reaction of pivalaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature. The mixture is stirred for a couple of hours, and the product is isolated by extraction and purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but scaled up. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions: Pivalaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted oximes depending on the nucleophile used.
科学研究应用
Pivalaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
作用机制
The mechanism of action of pivalaldehyde oxime involves its ability to form stable complexes with various metal ions and enzymes. In the case of acetylcholinesterase reactivation, the oxime group interacts with the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . This mechanism is crucial in counteracting the effects of organophosphate poisoning.
相似化合物的比较
- Acetaldehyde oxime
- Benzaldehyde oxime
- Cyclohexanone oxime
Comparison: Pivalaldehyde oxime is unique due to its bulky tert-butyl group, which imparts steric hindrance and influences its reactivity compared to other oximes. This steric effect can affect the compound’s ability to form complexes and participate in certain reactions, making it distinct from simpler oximes like acetaldehyde oxime or benzaldehyde oxime .
属性
IUPAC Name |
(NE)-N-(2,2-dimethylpropylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFVJAZWSLPDEP-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-91-2 | |
| Record name | Propanal, 2,2-dimethyl-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365819.png)
![2-[(2-Isonicotinoylhydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365824.png)
![Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1365831.png)

![1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1365837.png)

![2-[(4-{[Benzyl(methyl)amino]sulfonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365840.png)
![Methyl 2-[benzenesulfonyl(methyl)amino]acetate](/img/structure/B1365843.png)



![2-[[[4-(3-Chloro-2-methylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365865.png)


